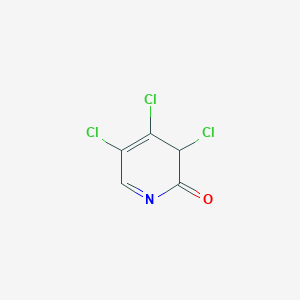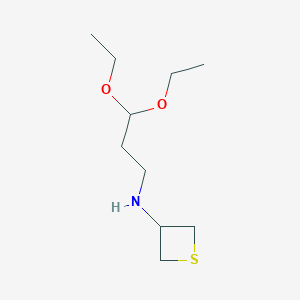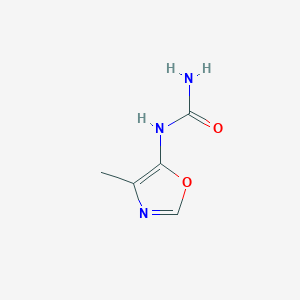![molecular formula C6H6Cl2N4 B15232369 6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride](/img/structure/B15232369.png)
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride is a chemical compound with the molecular formula C6H6Cl2N4. It is a derivative of pyrazolo[3,4-D]pyrimidine, a class of compounds known for their diverse biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride typically involves the reaction of hydrazine with 2,4-Dichloro-pyrimidine-5-carbaldehyde in the presence of a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for about 30 minutes, followed by extraction with ethyl acetate (EtOAc) and drying with sodium sulfate to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The process involves scaling up the reaction conditions and optimizing parameters to ensure high yield and purity.
化学反应分析
Types of Reactions
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles like amines and thiols.
Oxidation and Reduction Reactions: These reactions are less common but can be performed under specific conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Solvents: THF, EtOAc
Catalysts: Zinc chloride (ZnCl2) for certain reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield various substituted pyrazolo[3,4-D]pyrimidine derivatives .
科学研究应用
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential inhibitory effects on enzymes like xanthine oxidase.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride involves its interaction with specific molecular targets. For instance, it has a structural resemblance to substrates for the enzyme xanthine oxidase, allowing it to bind to the enzyme and inhibit its activity. Additionally, it targets CDK2, a protein involved in cell cycle regulation, making it a potential candidate for cancer therapy .
相似化合物的比较
Similar Compounds
- 6-Chloro-1H-pyrazolo[3,4-D]pyrimidine
- 6-Chloro-4-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride
- 6-Amino-1H-pyrazolo[3,4-D]pyrimidine
Uniqueness
6-Chloro-3-methyl-1H-pyrazolo[3,4-D]pyrimidine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit CDK2 and xanthine oxidase sets it apart from other similar compounds, making it a valuable tool in scientific research .
属性
分子式 |
C6H6Cl2N4 |
|---|---|
分子量 |
205.04 g/mol |
IUPAC 名称 |
6-chloro-3-methyl-2H-pyrazolo[3,4-d]pyrimidine;hydrochloride |
InChI |
InChI=1S/C6H5ClN4.ClH/c1-3-4-2-8-6(7)9-5(4)11-10-3;/h2H,1H3,(H,8,9,10,11);1H |
InChI 键 |
QLSRWGXGJRMREW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C2C=NC(=NC2=NN1)Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,5-Dioxaspiro[3.5]nonan-7-one](/img/structure/B15232303.png)
![4-Chloro-2,5,7-trimethylpyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15232312.png)


![3-Hydroxy-4-iodobenzo[b]thiophene-2-carboxylic acid](/img/structure/B15232327.png)

![(6R,7S,8R)-8-(3,4-dimethoxyphenyl)-6,7-dimethyl-7,8-dihydro-6H-benzo[f][1,3]benzodioxol-5-one](/img/structure/B15232333.png)
![5-Fluoro-7-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B15232338.png)
![9-Bromo-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline hydrochloride](/img/structure/B15232344.png)

![(2S,4s,5S)-5-Aminospiro[3.3]heptane-2-carboxylicacidhydrochloride](/img/structure/B15232357.png)

![1-Cyclohexyl-6-methyl-3-phenylpyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B15232387.png)
